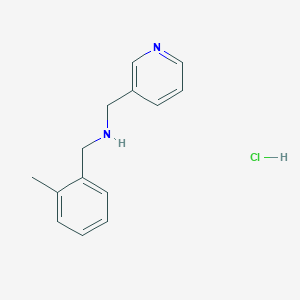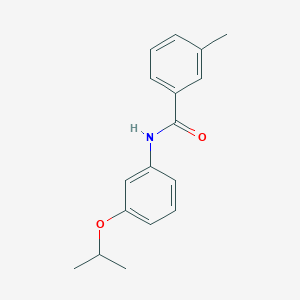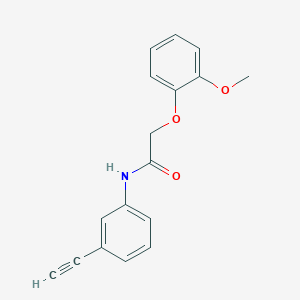
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPBA and is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B).
Mécanisme D'action
The mechanism of action of MPBA involves its inhibition of the enzyme MAO-B. MAO-B is responsible for the breakdown of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. By inhibiting MAO-B, MPBA increases the levels of dopamine in the brain, leading to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
MPBA has been shown to have several biochemical and physiological effects such as increasing the levels of dopamine, reducing oxidative stress, and inhibiting the growth of cancer cells. These effects are mediated through its inhibition of MAO-B and its interactions with other cellular pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPBA in lab experiments include its high potency and specificity for MAO-B inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations include its limited solubility in aqueous solutions and its potential interactions with other cellular pathways.
Orientations Futures
There are several future directions for the research on MPBA. One direction is to investigate its potential applications in the treatment of other neurodegenerative diseases such as Huntington's and multiple sclerosis. Another direction is to explore its interactions with other cellular pathways and identify potential drug targets for combination therapy. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can further enhance its therapeutic potential.
Conclusion:
In conclusion, (2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride or MPBA is a chemical compound that has shown significant potential in scientific research for its neuroprotective, anti-cancer, and anti-addictive effects. Its mechanism of action involves the inhibition of MAO-B, leading to increased dopamine levels in the brain. While there are limitations to its use in lab experiments, the future directions for research on MPBA are promising and can lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of MPBA involves the reaction of 2-methylbenzylamine with 3-pyridinemethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain MPBA in high yield and purity.
Applications De Recherche Scientifique
MPBA has been extensively studied for its potential applications in various fields such as neuroprotection, cancer therapy, and drug addiction treatment. In neuroprotection, MPBA has been shown to protect neurons from oxidative stress and prevent neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer therapy, MPBA has been found to inhibit the growth of cancer cells and induce apoptosis. In drug addiction treatment, MPBA has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZULQVDBFMIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)


![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)

![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)

![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5335712.png)
![1-(4-methylphenyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5335714.png)
